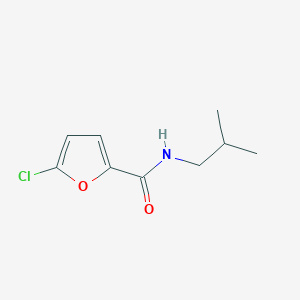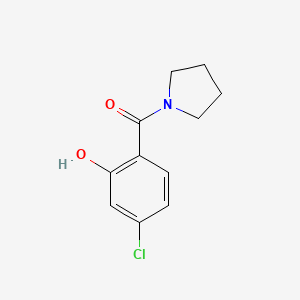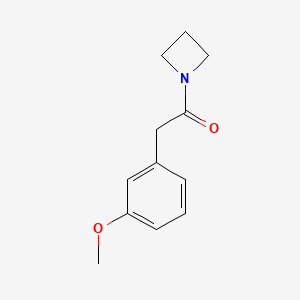
1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone, also known as AZME, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. AZME is a ketone derivative that can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down monoamine neurotransmitters, such as dopamine and serotonin. In addition, this compound has been shown to bind to various receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to improve cognitive function and memory, reduce inflammation, and protect against oxidative stress. This compound has also been shown to have potential neuroprotective effects, which may make it a promising drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone is its ease of synthesis, which makes it a readily available compound for use in various lab experiments. This compound is also a stable compound that can be stored for long periods of time without significant degradation. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are several future directions for research involving 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone. One area of research is the development of this compound as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the synthesis of new compounds based on the structure of this compound, which may have improved pharmacological properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as material science and organic synthesis.
合成法
1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone can be synthesized using various methods, including the reaction of 3-methoxybenzaldehyde with azetidine-1-carboxylic acid in the presence of a base, such as sodium hydride, to form this compound. The reaction can also be carried out using other bases, such as potassium carbonate or cesium carbonate. Another method involves the reaction of 3-methoxybenzaldehyde with azetidine-1-carbonitrile in the presence of a base, such as sodium hydride or potassium carbonate, to form this compound. The purity of this compound can be improved using various purification methods, such as column chromatography or recrystallization.
科学的研究の応用
1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a building block in the synthesis of various organic compounds, such as chiral ligands and natural products. In material science, this compound has been studied for its potential use in the synthesis of various materials, such as polymers and nanoparticles.
特性
IUPAC Name |
1-(azetidin-1-yl)-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-5-2-4-10(8-11)9-12(14)13-6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFBPZTYXMBPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)



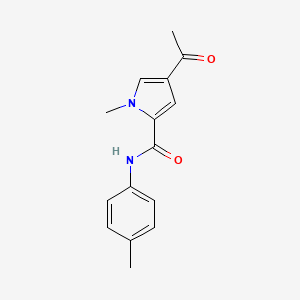
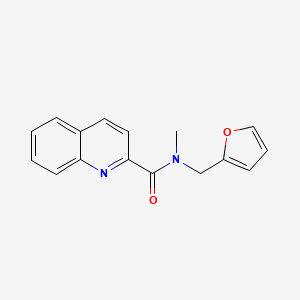
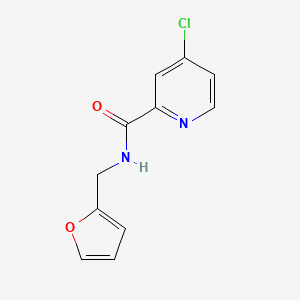
![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)

